5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC15861937
Molecular Formula: C4H5BrN4O2
Molecular Weight: 221.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5BrN4O2 |
|---|---|
| Molecular Weight | 221.01 g/mol |
| IUPAC Name | 5-bromo-1-ethyl-3-nitro-1,2,4-triazole |
| Standard InChI | InChI=1S/C4H5BrN4O2/c1-2-8-3(5)6-4(7-8)9(10)11/h2H2,1H3 |
| Standard InChI Key | VPPKSWSGTPWMLX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NC(=N1)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Features
5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (C₄H₅BrN₄O₂) features a 1,2,4-triazole core substituted at the 1-position with an ethyl group, at the 3-position with a nitro group, and at the 5-position with bromine. The interplay of these substituents creates distinct electronic and steric effects:
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Ethyl group: Enhances lipophilicity (logP ≈ 1.44 for analogous bromo-triazoles ) and influences tautomeric stability.
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Nitro group: Introduces strong electron-withdrawing effects, polarizing the triazole ring and increasing susceptibility to nucleophilic substitution .
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Bromine: Acts as a leaving group in cross-coupling reactions while contributing to molecular weight (190.04 g/mol for 5-Bromo-1-isopropyl-1H-1,2,4-triazole ).
Comparative analysis with structurally similar compounds reveals key trends:
The nitro group’s presence is predicted to elevate density and thermal stability compared to non-nitrated analogs .
Synthetic Methodologies
Direct Bromination and Nitration Strategies
Synthesis likely involves sequential functionalization of a 1-ethyl-1H-1,2,4-triazole precursor:
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Bromination: Electrophilic bromination at the 5-position using bromine (Br₂) in dichloromethane at 0–25°C.
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Nitration: Nitration at the 3-position via mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) .
Yield optimization requires precise temperature control, as demonstrated in the synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole (92% yield under continuous flow conditions).
Alternative Routes
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Multicomponent reactions: Ugi-type reactions involving ethylamine, bromine sources, and nitro precursors may offer step-economic pathways .
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Metal-assisted cyclization: Transition metal catalysts (e.g., CuI) could facilitate triazole ring formation from alkyne and azide precursors .
Physicochemical Properties
Thermal Stability
The nitro group imposes significant thermal stability challenges. Analogous nitrated triazoles decompose explosively above 200°C, suggesting similar behavior for the target compound .
Spectroscopic Characteristics
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¹H NMR: Ethyl group signals expected at δ 1.3–1.5 ppm (CH₃) and δ 4.2–4.5 ppm (N–CH₂).
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¹³C NMR: Nitro-substituted carbon resonates at δ 145–155 ppm, while brominated carbon appears at δ 110–120 ppm.
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IR: N–O stretch (1520–1350 cm⁻¹) and C–Br stretch (550–600 cm⁻¹).
Applications and Biological Activity
Energetic Materials
Nitrated triazoles are prized for their high nitrogen content (30–40%) and detonation velocities (~8,500 m/s) . The target compound’s estimated enthalpy of formation (ΔfH ≈ 250 kJ/mol) positions it as a potential high-energy-density material.
| Derivative | Activity | IC₅₀/Zone of Inhibition |
|---|---|---|
| 3-Bromo-1-ethyl-1H-1,2,4-triazole | Antibacterial (S. aureus) | 25 mm |
| 1,5-Disubstituted triazole | Antiproliferative (HeLa) | 45 µg/mL |
The nitro group may enhance cytotoxicity through redox cycling and ROS generation .
Research Gaps and Future Directions
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Synthetic Challenges: Regioselective nitration remains problematic; computational modeling (DFT) could predict optimal reaction pathways.
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Thermal Decomposition Mechanisms: Time-resolved spectroscopy (T-jump/FTIR) is needed to elucidate decomposition pathways.
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Biological Screening: Prioritize assays against drug-resistant pathogens and oncogenic kinases (e.g., TYK2).
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